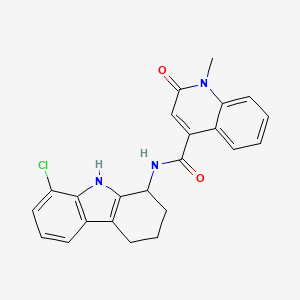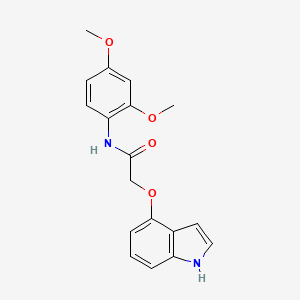![molecular formula C18H19N7O2 B11000277 N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B11000277.png)
N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
CAS Number: 303205-44-9
Molecular Weight: 322.37 g/mol
Preparation Methods
Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate steps due to its unique structure. Researchers may explore various strategies, including heterocyclic chemistry and amide bond formation.
Industrial Production:: Industrial-scale synthesis remains proprietary, but it likely involves optimization for yield, cost, and safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.
Substitution: Substitution reactions could occur at the benzimidazole or triazolopyridazine moieties.
Reduction: Reduction of specific functional groups may be feasible.
Base-Catalyzed Amidation: For amide bond formation.
Transition Metal Catalysts: For selective reactions.
Organic Solvents: Commonly used for dissolution and reaction conditions.
Major Products:: The primary product is the target compound itself, N-(1H-benzimidazol-2-yl)-3-[6-(propan-2-yloxy)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate.
Bioconjugation: The compound may serve as a linker in bioconjugates.
Anticancer Properties: Investigated for its effects on cancer cells.
Neuroscience: Possible neurological applications.
Inflammation Modulation: May impact inflammatory pathways.
Materials Science: Potential use in material design.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related structures:
Benzyl 1,2-dimethyl-1H-benzimidazol-5-yl ether: (CAS Number: 328262-64-2) . Although distinct, both compounds share the benzimidazole core.
Properties
Molecular Formula |
C18H19N7O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N7O2/c1-11(2)27-17-10-8-15-23-22-14(25(15)24-17)7-9-16(26)21-18-19-12-5-3-4-6-13(12)20-18/h3-6,8,10-11H,7,9H2,1-2H3,(H2,19,20,21,26) |
InChI Key |
ZWBCMYVORKWMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}piperidine-1-carboxylate](/img/structure/B11000206.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-methylbutyl)furan-2-carboxamide](/img/structure/B11000207.png)
![3-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000227.png)
![4-[({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11000233.png)

![8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11000245.png)

![1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-isothiochromene-3-carboxamide](/img/structure/B11000256.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11000262.png)

![methyl 5-isobutyl-2-{[4-(1H-pyrrol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11000274.png)
![1-(3-Chloro-4-methoxyphenyl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11000279.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11000280.png)
![4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide](/img/structure/B11000281.png)
